Product packaging for Benzyl glycinate hydrobromide(Cat. No.:)

Benzyl glycinate hydrobromide

Cat. No.: B12974360
M. Wt: 246.10 g/mol
InChI Key: SXQGIYFFSNHFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl glycinate hydrobromide (CAS 104403-70-5) is a protected glycine ester. The benzyl ester group acts as a common protecting group in organic synthesis, allowing for the controlled construction of peptides and other complex molecules . This compound is particularly valuable in medicinal chemistry research for the synthesis of active pharmaceutical ingredients. For instance, it serves as a key synthetic intermediate for racecadotril, an enkephalinase inhibitor drug used to treat acute diarrhea . Researchers should note that the specific physicochemical and toxicological data for the hydrobromide salt (such as its melting point and solubility) are less extensively documented than for its hydrochloride analog. The available data indicates a molecular formula of C9H12BrNO2 and a molecular weight of 246.10 g/mol . It is recommended to store the compound in a dark place, sealed in dry conditions at room temperature . As a standard laboratory safety precaution, it should be handled with appropriate personal protective equipment. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO2 B12974360 Benzyl glycinate hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

benzyl 2-aminoacetate;hydrobromide

InChI

InChI=1S/C9H11NO2.BrH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H

InChI Key

SXQGIYFFSNHFSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN.Br

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of Benzyl Glycinate Hydrobromide and Analogous Salts

Esterification Reactions for Benzyl (B1604629) Glycinate (B8599266) Moiety Formation

The initial and crucial step in the synthesis of benzyl glycinate hydrobromide is the formation of the benzyl ester of glycine (B1666218). This transformation can be achieved through several esterification reactions, with the classic Fischer esterification being a prominent method.

Classic Fischer Esterification Approaches for Glycine Benzyl Ester Generation

The Fischer-Speier esterification is a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of producing benzyl glycinate, this involves the reaction of glycine with benzyl alcohol. A common approach suspends the amino acid in the alcohol, followed by the dropwise addition of an acid catalyst like thionyl chloride at a controlled temperature, often starting at 0°C and then heating to reflux. chemicalbook.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used. masterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid group of glycine by the acid catalyst, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. This is followed by a series of proton transfer and elimination steps, ultimately yielding the benzyl glycinate ester and water. The in-situ formation of water necessitates its removal to shift the equilibrium towards the product side. masterorganicchemistry.comresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of benzyl glycinate. Key factors that influence the outcome of the Fischer esterification include:

Temperature Control: Careful control of the reaction temperature is essential. While heating is necessary to drive the reaction, excessively high temperatures can lead to side reactions and racemization, particularly with optically active amino acids. chemicalbook.comresearchgate.net

Catalyst Selection and Concentration: Thionyl chloride is a frequently used catalyst, but other strong acids like p-toluenesulfonic acid can also be employed. chemicalbook.comgoogle.com The concentration of the catalyst is a critical parameter to control to ensure efficient reaction without promoting unwanted side reactions.

Removal of Water: As water is a byproduct of the esterification, its continuous removal is crucial to drive the reaction to completion. masterorganicchemistry.comresearchgate.net This is often achieved by using a Dean-Stark apparatus or by employing a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311). researchgate.netgoogle.com The choice of solvent is important, as high-boiling solvents can sometimes lead to racemization. researchgate.net

Reactant Stoichiometry: Using a large excess of benzyl alcohol can significantly increase the yield of the ester. masterorganicchemistry.com

Table 1: Key Parameters for Optimizing Fischer Esterification of Glycine Benzyl Ester

ParameterObjectiveMethod/Consideration
Temperature Prevent side reactions and racemizationControlled heating, often starting at low temperatures (e.g., 0°C) and gradually increasing. chemicalbook.com
Catalyst Efficiently promote the reactionUse of strong acids like thionyl chloride or p-toluenesulfonic acid. chemicalbook.comgoogle.com
Water Removal Shift equilibrium towards product formationAzeotropic distillation with solvents like toluene or cyclohexane using a Dean-Stark apparatus. researchgate.netgoogle.com
Reactant Ratio Maximize ester yieldEmploying a significant excess of benzyl alcohol. masterorganicchemistry.com

Alternative Synthetic Routes to Benzyl Glycinate Esters

Beyond the classic Fischer esterification, other synthetic strategies exist for the preparation of benzyl glycinate esters. One such method involves the use of N-protected glycine derivatives. For instance, N-substituted glycines can be used, where the protecting group is later removed. ic.ac.uk

Another approach is the reaction of an activated glycine derivative with benzyl alcohol. For example, the use of N-carbobenzyloxyglycine, which can be coupled with other amino acids, demonstrates the utility of protected glycine esters in peptide synthesis. researchgate.net Additionally, methods involving the use of haloformates have been developed to produce amino acid ester hydrohalides, offering an alternative to the direct use of thionyl chloride. google.com

More recent and novel approaches include nickel-catalyzed cross-coupling reactions. For example, a nickel-catalyzed aminomethylation of aryl halides using a protected, glycine-derived N-hydroxyphthalimide (NHP) ester has been reported for the synthesis of protected primary benzylamines. thieme-connect.com Chemoenzymatic methods, utilizing enzymes like papain, have also been explored, where the benzyl ester group has been shown to enhance the substrate affinity and broaden the substrate specificity of the enzyme catalyst in peptide synthesis. acs.org

Strategic Salt Formation and Purification Processes

Following the successful esterification to form benzyl glycinate, the next critical phase is the formation of a stable salt, typically a hydrohalide, and its subsequent purification.

Hydrobromide Salt Synthesis Pathways

The synthesis of this compound involves the treatment of the benzyl glycinate ester with hydrogen bromide. A common method for this is the use of hydrogen bromide in glacial acetic acid, which serves as a non-hydrolytic cleaving agent for protecting groups like the carbobenzoxy group and can also be used for salt formation. researchgate.net The free base of benzyl glycinate is dissolved in a suitable solvent, and a solution of hydrogen bromide is added, leading to the precipitation of the hydrobromide salt. The choice of solvent is crucial to ensure good precipitation and easy filtration of the product.

Comparative Analysis of Hydrohalide Salt Preparations (e.g., Hydrobromide vs. Hydrochloride)

The preparation of hydrohalide salts of amino acid esters, such as the hydrobromide and hydrochloride, involves similar principles but can differ in the reagents used and the properties of the final product.

Reagents: For hydrochloride salt formation, a common method is to use alcoholic hydrogen chloride solution or to introduce hydrogen chloride gas into a solution of the ester. google.comscielo.br Thionyl chloride used during Fischer esterification can also serve as the source of the chloride for the hydrochloride salt. chemicalbook.com For hydrobromide salt formation, hydrogen bromide in a solvent like acetic acid is frequently employed. researchgate.net

Reaction Conditions: The conditions for both salt formations are generally mild to prevent hydrolysis of the ester. The reaction is often carried out at low temperatures to facilitate the precipitation of the salt. chemicalbook.com

Product Properties: The resulting hydrohalide salts, such as benzyl glycinate hydrochloride and hydrobromide, are typically white crystalline solids. chemicalbook.comchemimpex.com These salts often exhibit enhanced stability and solubility in certain solvents compared to the free base, which is advantageous for storage and further reactions. chemimpex.com The choice between a hydrochloride and a hydrobromide salt may depend on the specific requirements of the subsequent synthetic steps, including solubility and reactivity. For instance, the cleavage of certain protecting groups, like the N-benzyl group, can be achieved with HBr or HCl, with the efficiency sometimes improved by hydrogenolysis. ic.ac.uk

Table 2: Comparison of Hydrohalide Salt Preparation for Benzyl Glycinate

FeatureHydrochloride SaltHydrobromide Salt
Typical Reagent Thionyl chloride, Hydrogen chloride (gas or solution) chemicalbook.comgoogle.comHydrogen bromide (in acetic acid) researchgate.net
Formation Often formed in situ during Fischer esterification with thionyl chloride or by subsequent treatment with HCl. chemicalbook.comFormed by treating the isolated ester with an HBr solution. researchgate.net
Byproducts Sulfur dioxide and hydrogen chloride (if thionyl chloride is used).Dependent on the solvent and any side reactions.
General Properties Typically a stable, crystalline solid. chemimpex.comAlso a stable, crystalline solid.

Crystallization and Isolation Techniques for High Purity

The acquisition of this compound in a highly pure crystalline form is paramount for its subsequent use in chemical synthesis. The quality of the final product is determined by several factors, including crystal size distribution (CSD), morphology, polymorphic form, and chemical purity. researchgate.net A variety of techniques are employed to achieve the desired specifications, moving from crude reaction mixtures to isolated, purified solids.

Standard laboratory procedure for the purification of analogous amino acid ester salts, such as benzyl glycinate hydrochloride, involves crystallization from a binary solvent system. A common method is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., ethanol) and then induce precipitation by adding a solvent in which it is poorly soluble (e.g., ethyl ether) until turbidity is observed. chemicalbook.com The mixture is then typically cooled to a low temperature (e.g., 0 °C) to maximize the yield of the crystallized product, which is subsequently collected by filtration. chemicalbook.com

The choice of solvent is a critical parameter that influences crystal growth and morphology. researchgate.net For related compounds, crystallization has been successfully achieved from mixtures such as toluene/cyclohexane, where the product is dissolved at an elevated temperature and allowed to cool slowly to form well-defined crystals. orgsyn.org

Isolation of the crystallized product from the mother liquor is achieved through conventional solid-liquid separation techniques. These methods include filtration, where the solid crystals are separated from the liquid, as well as decantation or centrifugation, followed by drying of the isolated solid, often under vacuum, to remove residual solvents. google.com

For instances where simple recrystallization is insufficient to remove certain impurities, or when the product is difficult to crystallize, more advanced purification methods are utilized. nih.gov One such technique is liquid-liquid extraction from an aqueous solution. This involves carefully adjusting the pH of the aqueous layer to between 7 and 8, which liberates the amino acid ester in its free base form from its mineral acid salt. google.com This free base can then be efficiently extracted into a water-insoluble organic solvent. This method is particularly effective as it minimizes the hydrolysis of the ester, which can occur under more basic or acidic conditions. google.com Another powerful technique for purifying compounds that are resistant to crystallization is flash column chromatography over silica (B1680970) gel, which can effectively separate impurities. nih.gov

TechniquePrincipleTypical Solvents/ReagentsKey ConsiderationsSource(s)
Antisolvent Crystallization Inducing precipitation by adding a solvent in which the compound is insoluble to a solution of the compound.Ethanol / Ethyl EtherThe rate of addition of the antisolvent can control crystal size. Cooling enhances yield. chemicalbook.com
Cooling Crystallization Dissolving the compound in a suitable solvent at a high temperature and allowing it to crystallize upon cooling.Toluene / CyclohexaneSlow cooling generally promotes the formation of larger, more perfect crystals. researchgate.netorgsyn.org
pH-Controlled Extraction Liberating the free amino acid ester from its salt in an aqueous solution by neutralizing the acid, followed by extraction into an organic solvent.Water, Water-insoluble organic solvent, BaseMaintaining pH between 7-8 is crucial to maximize extraction efficiency and minimize ester hydrolysis. google.com
Flash Chromatography Separating the compound from impurities based on differential adsorption onto a stationary phase (e.g., silica gel).Varies based on compound polarity (e.g., Ethyl Acetate (B1210297)/Hexanes)Effective for purifying oils or compounds that are difficult to crystallize. nih.gov
Isolation Physical separation of the solid product from the liquid phase.N/AIncludes filtration, decantation, and centrifugation, followed by drying. google.com

Synthesis of N-Substituted Benzyl Glycinate Derivatives

The synthesis of N-substituted benzyl glycinate derivatives is a key transformation that allows for the introduction of diverse functional groups onto the glycine backbone. These derivatives are valuable intermediates in the synthesis of more complex molecules, including peptoids (N-substituted glycine oligomers). nih.gov The synthetic approach generally involves the modification of the nitrogen atom of the glycine moiety.

A primary route involves the use of a pre-existing N-substituted glycine, which is then esterified with benzyl alcohol. For example, N-benzylglycine can be prepared by the reductive amination of glycine with benzaldehyde, followed by catalytic reduction. google.com The resulting N-benzylglycine can then undergo esterification to yield N-benzyl benzyl glycinate. Another method for creating the N-substituted glycine precursor is through the direct alkylation of an amine with a haloacetic acid, such as chloroacetic acid. nih.gov

Alternatively, direct N-substitution of benzyl glycinate can be performed. This requires the liberation of the free amine from the this compound salt, typically by treatment with a base, before reaction with an alkylating or acylating agent.

Modern synthetic methods offer more sophisticated routes. Solid-phase synthesis, widely used for creating peptoid oligomers, can be adapted for the synthesis of monomeric N-substituted derivatives. nih.gov This methodology allows for a wide variety of amine submonomers to be introduced as N-substituents. nih.gov Furthermore, advanced cross-coupling reactions, such as nickel-catalyzed aminomethylation, can be employed to form N-arylmethyl glycine derivatives from aryl halides and a protected glycine-derived ester. thieme-connect.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to control reactivity at the nitrogen atom during multi-step syntheses. nih.gov

N-Substituent TypeSynthetic MethodPrecursorsNotesSource(s)
N-Benzyl Reductive amination followed by esterification.Glycine, Benzaldehyde, Benzyl AlcoholThe N-benzylglycine intermediate is formed first. google.com
N-Alkyl (e.g., Propyl, Butyl) Reaction of an alkyl amine with chloroacetic acid, followed by esterification.Propylamine, Chloroacetic Acid, Benzyl AlcoholA "green chemistry" approach can be used with water as the solvent for the first step. nih.gov
N-Arylmethyl Nickel-catalyzed cross-electrophile reductive coupling.Aryl halide, N-hydroxyphthalimide ester of glycineA modern, efficient method for forming C-N bonds. thieme-connect.com
N-Acyl / N-Boc Acylation or protection of the free amine of benzyl glycinate.Benzyl glycinate, Acid chloride or (Boc)₂ORequires initial liberation of the free amine from the hydrobromide salt. nih.gov
Diverse Functionalities Solid-phase synthesis.Resin-bound glycine, Monobromoacetic acid, various primary aminesHighly versatile method adapted from peptoid synthesis. nih.gov

Considerations for Large-Scale Preparations and Process Intensification

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to large-scale industrial production requires significant process optimization. The primary goals of process intensification are to improve efficiency, reduce costs, enhance safety, and minimize environmental impact. acs.org

A critical consideration is the selection of raw materials. Traditional laboratory methods, such as esterification using thionyl chloride, are often unsuitable for large-scale work due to the cost of the reagent and the production of problematic byproducts like sulfur dioxide. google.com Alternative methods that avoid such reagents are preferred. google.com Similarly, expensive bases used in alkylation reactions, such as cesium carbonate, can be replaced with more economical alternatives like potassium phosphate, often with the addition of water to improve reaction kinetics. acs.org The use of cheaper, technical-grade solvents in place of high-purity grades can also lead to significant cost savings. acs.org

The adoption of advanced manufacturing technologies is another key aspect of process intensification. Continuous flow synthesis offers numerous advantages over traditional batch processing for large-scale operations. mdpi.com By pumping reagents through heated tubes or reactors, continuous flow systems provide superior heat and mass transfer, leading to better reaction control, higher consistency, and improved safety. This can also lead to products of high purity that may not require subsequent chromatographic purification. mdpi.com

Catalysis also plays a vital role in efficient large-scale synthesis. Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving reagents in different phases (e.g., a solid and a liquid, or two immiscible liquids), which is a common scenario in industrial processes. acs.orgresearchgate.net

ChallengeProcess Intensification StrategyExample/BenefitSource(s)
High Reagent Cost Substitute with cheaper alternatives.Replacing cesium carbonate with potassium phosphate. acs.org
Hazardous Byproducts Select alternative synthetic routes.Avoiding thionyl chloride to eliminate sulfur dioxide waste. google.com
Multiple Isolation Steps "Telescope" reaction sequences.Avoids isolation of intermediates, reducing waste and improving efficiency. acs.org
Inefficient Heat/Mass Transfer Implement continuous flow processing.Improves reaction control, safety, and product consistency. Can eliminate the need for purification. mdpi.com
Multi-Phase Reactions Utilize Phase Transfer Catalysis (PTC).Enhances reaction rates between immiscible reactants, improving process efficiency. acs.orgresearchgate.net
High Solvent Usage Reduce solvent volumes in workups and purifications.Lowers cost and environmental impact. acs.org

Mechanistic Investigations and Reactivity Profiles of Benzyl Glycinate Hydrobromide

Electrophilic and Nucleophilic Reactivity at Key Functional Sites

The reactivity of benzyl (B1604629) glycinate (B8599266) hydrobromide is dictated by the electronic properties of its functional groups. The molecule possesses both electrophilic and nucleophilic centers, which govern its interactions with other reagents. masterorganicchemistry.comyoutube.com

Electrophilic Centers : An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com In benzyl glycinate hydrobromide, the primary electrophilic sites are the carbonyl carbon of the ester group and the protonated amino group.

Carbonyl Carbon : The carbon atom of the ester group is double-bonded to one oxygen and single-bonded to another, both of which are highly electronegative. This polarization creates a partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles. youtube.comlibretexts.org

Protonated Amino Group : The ammonium (B1175870) group (-NH3+) carries a formal positive charge. While it is not a typical electrophilic center for bond formation with nucleophiles, its acidic protons can be abstracted by bases. This acidity is a key aspect of its electrophilic character.

Nucleophilic Centers : A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.comlibretexts.org The potential nucleophilic sites in this compound are the oxygen atoms of the ester group.

Ester Oxygens : Both the carbonyl oxygen and the ether oxygen of the ester group possess lone pairs of electrons. These can act as nucleophiles, for instance, by attacking a proton in acid-catalyzed reactions.

Amino Group (Deprotonated Form) : In its hydrobromide salt form, the amino group is protonated and non-nucleophilic. However, upon neutralization with a base, the resulting free amino group (-NH2) becomes a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is fundamental to its role in peptide synthesis.

Functional GroupAtom/SiteReactivityExplanation
Ester Carbonyl Carbon (C=O)ElectrophilicThe carbon is electron-deficient due to bonding with two electronegative oxygen atoms, making it a target for nucleophilic attack. youtube.com
Ester Carbonyl Oxygen (C=O)NucleophilicThe oxygen has lone pairs of electrons and can be protonated, which is the initial step in acid-catalyzed hydrolysis.
Ester Ether Oxygen (-O-CH2)NucleophilicThe oxygen possesses lone pairs and can participate in reactions, although it is less reactive than the carbonyl oxygen.
Ammonium Nitrogen (-NH3+)Non-nucleophilicThe lone pair is engaged in a bond with a proton, preventing it from acting as a nucleophile.
Ammonium Protons (-NH3+)Electrophilic (Acidic)The protons can be readily donated to a base, regenerating the nucleophilic free amine.

Mechanisms of Protecting Group Cleavage and Interconversion

The benzyl ester functionality in benzyl glycinate serves as a protecting group for the carboxylic acid. Its removal is a critical step in synthetic sequences, and several methods are available for this deprotection.

Strong acids can be used to cleave benzyl esters. A common method involves using a solution of hydrogen bromide (HBr) in glacial acetic acid. gcwgandhinagar.com This method is particularly effective for acid-stable substrates.

The mechanism proceeds via an AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular):

Protonation : The reaction begins with the protonation of the carbonyl oxygen of the ester by HBr. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The bromide ion (Br-), a competent nucleophile in this medium, attacks the benzylic carbon.

Cleavage : The carbon-oxygen bond of the ester is cleaved, leading to the formation of glycine (B1666218) and benzyl bromide. The use of acetic acid as a solvent facilitates the reaction. nih.govresearchgate.net

This method is often used in peptide synthesis for the removal of benzyloxycarbonyl (Cbz or Z) protecting groups and benzyl esters. gcwgandhinagar.com

Catalytic hydrogenolysis is one of the mildest and most common methods for removing benzyl protecting groups. acsgcipr.orgacsgcipr.org The process involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), and a source of hydrogen. chemrxiv.org

The generally accepted mechanism involves the following steps:

Adsorption : The benzyl glycinate molecule adsorbs onto the surface of the palladium catalyst.

Hydrogen Activation : Molecular hydrogen (H2) is also adsorbed onto the catalyst surface and is cleaved into reactive hydrogen atoms.

Cleavage : The benzylic carbon-oxygen bond is cleaved through the action of the activated hydrogen. This results in the formation of glycine and toluene (B28343). acsgcipr.orgacsgcipr.org

This method is highly valued for its chemoselectivity; it typically does not affect other functional groups like alkenes or alkynes if the reaction conditions are carefully controlled. organic-chemistry.org Catalytic transfer hydrogenation, which uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) or formic acid instead of H2 gas, is a useful alternative that can offer different selectivity and avoid the need for high-pressure hydrogenation equipment. acsgcipr.orgorganic-chemistry.org

MethodReagentsProductsKey Features
Acid-Mediated Cleavage HBr in Acetic AcidGlycine, Benzyl BromideHarsh conditions; not suitable for acid-sensitive molecules. gcwgandhinagar.com
Catalytic Hydrogenolysis H2, Pd/CGlycine, TolueneMild, clean, and highly selective; widely used in synthesis. acsgcipr.orgchemrxiv.org
Catalytic Transfer Hydrogenation Formic acid or 1,4-cyclohexadiene, Pd/CGlycine, Toluene, CO2 (from formic acid)Avoids the use of flammable H2 gas; can be highly efficient. organic-chemistry.org

Besides acidolysis and hydrogenolysis, other methods exist for cleaving benzyl esters.

Reductive Cleavage : Treatment with nickel boride, generated in situ from sodium borohydride (B1222165) and a nickel(II) salt, can chemoselectively cleave benzyl esters in methanol (B129727) at ambient temperature. This method is advantageous as it does not affect other ester types (methyl, ethyl) or benzyl ethers. organic-chemistry.org Other reductive methods may involve dissolving metals like sodium in liquid ammonia, though these are generally harsher.

Oxidative Cleavage : Benzyl ethers and, by extension, esters can be cleaved under oxidative conditions. organic-chemistry.org For example, ozonolysis can remove benzyl protecting groups, yielding the carboxylic acid and benzoic acid derivatives. organic-chemistry.org Another approach involves oxidation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation. organic-chemistry.org

Pathways of Amino Group Transformation and Derivatization

The primary amino group of glycine is a key site for chemical modification, essential for peptide synthesis and the creation of more complex molecules. In this compound, the amino group is protonated and unreactive. It must first be neutralized by a base to liberate the free amine (-NH2), which is a strong nucleophile.

Once deprotonated, the amino group can undergo a variety of transformations:

Acylation : The nucleophilic nitrogen can attack acylating agents like acid chlorides or anhydrides. A common transformation in peptide chemistry is the protection of the amino group. For instance, reaction with benzyl chloroformate in the presence of a base yields N-benzyloxycarbonyl-glycine benzyl ester (Z-Gly-OBzl), a doubly protected amino acid derivative ready for peptide coupling. stackexchange.com

Peptide Bond Formation : The free amino group of benzyl glycinate can act as the nucleophile in a peptide coupling reaction, attacking the activated carboxyl group of another N-protected amino acid to form a dipeptide. This is a fundamental reaction in solid-phase and solution-phase peptide synthesis.

Derivatization for Analysis : The amino group can be reacted with various reagents to form derivatives that are easily detectable, for example, by fluorescence. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary amine to form stable, fluorescent derivatives, which is useful for amino acid analysis by chromatography. researchgate.net

Ester Hydrolysis and Transesterification Kinetics

The ester group of benzyl glycinate is susceptible to hydrolysis and transesterification, reactions that are often studied to understand the stability and reactivity of the compound.

Ester Hydrolysis : The cleavage of the ester bond by water can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of benzyl alcohol. hilarispublisher.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that follows a second-order kinetic model—first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org Under conditions where the hydroxide concentration is large and constant, the reaction follows pseudo-first-order kinetics. The rate-determining step is typically the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. The rate of hydrolysis for benzyl esters is influenced by the stability of the departing benzyloxide group. nih.gov

CompoundHydrolysis Half-Life (t1/2) in Rat PlasmaBase Hydrolysis Half-Life (t1/2)
Methyl benzoate (B1203000)36 min14 min
Ethyl benzoate17 min14 min
Propyl benzoate14 min19 min
Butyl benzoate13 min21 min
Phenyl benzoate4 min11 min
Benzyl benzoate 11 min 16 min

This table presents comparative hydrolysis data for various benzoate esters to provide context for the reactivity of the benzyl ester group. Data sourced from a 2022 study on homologous esters. nih.gov

Transesterification : This process involves the conversion of one ester into another by reaction with an alcohol. The reaction can be catalyzed by acids or bases. For example, the acid-catalyzed transesterification of benzyl acetate (B1210297) with glycerol (B35011) has been demonstrated, using glycerol as both a solvent and the acyl acceptor. bgu.ac.il Enzyme-catalyzed transesterification is also a viable and often more selective method. Acyltransferases can catalyze the reaction of benzyl alcohol with an acyl donor like vinyl acetate in an aqueous buffer. researchgate.net

Studies on Potential Side Reactions and Degradation Mechanisms in Synthetic Environments

The synthetic utility of this compound can be influenced by its susceptibility to side reactions and degradation under various conditions. Investigations into its reactivity profile have identified several potential pathways that can lead to the formation of impurities or the decomposition of the target molecule. These include racemization, hydrolysis, diketopiperazine formation, and thermal degradation. Understanding these mechanisms is crucial for optimizing synthetic protocols and ensuring the purity of the final product.

Racemization During Synthesis

A significant side reaction, particularly during the Fischer-Speier esterification of amino acids, is racemization. The conditions of this reaction, typically involving heating an amino acid with an alcohol in the presence of an acid catalyst, can lead to the loss of stereochemical integrity at the α-carbon.

Detailed Research Findings:

Research into the preparation of amino acid benzyl esters has demonstrated that the choice of solvent and the reaction temperature play a critical role in the extent of racemization. A study comparing the synthesis of various L-amino acid benzyl ester p-toluenesulfonate salts in refluxing cyclohexane (B81311) versus refluxing toluene revealed significant racemization in the higher-boiling solvent. While glycine itself is achiral and therefore not subject to racemization, this data is highly relevant for syntheses involving chiral amino acids and highlights the general potential for side reactions under harsh esterification conditions. The racemization is thought to proceed via a protonated enol or enamine intermediate, facilitated by the acidic conditions and elevated temperatures.

The enantiomeric excess (e.e.) of different amino acid benzyl esters was found to decrease substantially when prepared in toluene, indicating a significant level of racemization. This effect is correlated with the electronic properties of the amino acid side chain.

Table 1: Enantiomeric Excess of Amino Acid Benzyl Esters Prepared in Refluxing Toluene

Amino Acid PrecursorSide Chain (R)σ* (Taft's Constant)Enantiomeric Excess (e.e.) %
L-Valine-CH(CH₃)₂-0.1989.0
L-Leucine-CH₂CH(CH₃)₂-0.1388.0
L-Alanine-CH₃0.0079.4
L-Phenylalanine-CH₂Ph+0.2227.0
L-Methionine-(CH₂)₂SCH₃+0.601.0
L-Phenylglycine-Ph+0.620.0

This table illustrates the impact of reaction conditions on a common side reaction for related chiral compounds.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, a degradation pathway that cleaves the ester bond to yield glycine and benzyl alcohol. This reaction can be catalyzed by both acids and bases and is influenced by factors such as pH, temperature, and the presence of water.

Mechanistic Considerations:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide ion directly attacks the carbonyl carbon. The stability of benzyl esters to hydrolysis has been studied, and it is a key consideration for both storage and in reaction conditions where water is present. For instance, studies on the hydrolysis of benzyl nicotinate, another benzyl ester, have shown that the degradation follows first-order kinetics and is catalyzed by hydroxide ions. While specific kinetic data for this compound is not extensively detailed in the literature, the general principles of ester hydrolysis are directly applicable.

Diketopiperazine (DKP) Formation

A common side reaction for amino acid esters, especially those of sterically unhindered amino acids like glycine, is the intermolecular self-condensation to form a dipeptide ester, which can then undergo intramolecular cyclization to yield a 2,5-diketopiperazine (DKP). In the case of benzyl glycinate, this would lead to the formation of 2,5-piperazinedione.

Mechanistic Pathway:

This process is typically initiated by the deprotonation of the amino group of one molecule of benzyl glycinate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. This dimerization forms a glycylglycine (B550881) benzyl ester intermediate. Subsequent intramolecular aminolysis, where the terminal amino group of this dipeptide attacks its own ester carbonyl, results in the formation of the stable six-membered diketopiperazine ring and the elimination of benzyl alcohol. This side reaction is particularly problematic in peptide synthesis and can be promoted by basic conditions or elevated temperatures. The propensity for glycine residues to be involved in DKP formation is well-documented.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. Studies on related compounds provide insight into the likely degradation pathways.

Detailed Research Findings:

Gas-phase elimination kinetics of N-benzylglycine ethyl ester, a structurally similar compound, were examined at high temperatures (386.4–426.7 °C). The primary decomposition products were identified as benzylglycine and ethylene. Under these harsh conditions, the intermediate benzylglycine was found to be unstable and further decomposed into benzyl methylamine (B109427) and carbon dioxide. This suggests that at sufficiently high temperatures, the degradation of benzyl glycinate could proceed through the elimination of the benzyl group, followed by decarboxylation of the resulting glycine.

Strategic Applications of Benzyl Glycinate in Complex Organic Synthesis

Indispensable Role in Peptide and Peptoid Chemistry

The strategic use of benzyl (B1604629) glycinate (B8599266) is most prominent in the synthesis of peptides and peptoids, where the controlled and sequential formation of amide bonds is paramount. The benzyl ester moiety provides a robust yet selectively cleavable protection for the glycine (B1666218) carboxyl group, enabling chemists to direct reactions and build complex oligomeric structures with high fidelity.

In peptide synthesis, controlling the reactivity of the amino and carboxyl groups of each amino acid is essential to prevent unwanted side reactions, such as the formation of incorrect peptide sequences or polymerization. ucalgary.ca Protecting groups are employed to temporarily mask these functional groups, allowing for the specific formation of a desired amide bond. ucalgary.ca The benzyl ester in benzyl glycinate serves as a reliable protecting group for the carboxylic acid functionality. ucalgary.ca

This protection is crucial for several reasons:

It masks the acidic proton of the carboxylic acid, preventing it from interfering with base-catalyzed reactions. ddugu.ac.in

It shields the carbonyl group from nucleophilic attack, ensuring that only the intended N-terminal amine reacts during the coupling step. ddugu.ac.in

It allows for the stepwise addition of amino acids to build a polypeptide chain in a controlled manner. ucalgary.ca

The benzyl ester group is favored for its stability under a range of reaction conditions while being susceptible to removal under specific, non-destructive protocols, primarily catalytic hydrogenolysis or treatment with strong acids like hydrogen bromide in acetic acid. ucalgary.ca

Table 1: Common Carboxyl Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Conditions
Benzyl ester -OBzl H₂/Pd, HBr/AcOH, HF
Methyl ester -OMe Saponification (NaOH)
Ethyl ester -OEt Saponification (NaOH)
tert-Butyl ester -OtBu Mild Acid (TFA)

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. mst.eduyoutube.com The benzyl ester group in glycine monomers has been shown to actively facilitate this process, particularly in chemoenzymatic polymerization. Research indicates that the benzyl ester group can enhance the affinity of the amino acid substrate for the enzyme catalyst (e.g., papain) and broaden the enzyme's substrate specificity. acs.org

In a study comparing various ester groups (methyl, ethyl, benzyl, and tert-butyl) of alanine and glycine, the polymerization efficiency of benzyl esters was significantly greater. acs.org This enhancement is attributed to the two-step reaction mechanism of proteases:

Acyl-Intermediate Formation: The enzyme forms a covalent complex with the carboxyl ester group of the monomer. acs.org

Deacylation (Aminolysis): The complex reacts with an incoming amine to form the peptide bond. acs.org

The choice of protecting group can significantly influence the kinetics of peptide synthesis, steering the reaction towards the desired product. The benzyl ester group, as utilized in benzyl glycinate, exerts kinetic influence by modulating the rate of enzymatic polymerization. acs.org

In the papain-catalyzed synthesis of poly(alanine-co-glycine), the benzyl ester allowed the enzyme to polymerize both alanine and glycine with similar efficiency, despite alanine having a much higher natural affinity for papain. acs.org This demonstrates that the protecting group can override the enzyme's inherent substrate preference, providing a level of kinetic control over the copolymer's composition. By altering the efficiency of the initial acylation step, the benzyl ester group helps to control the incorporation of different monomers into the growing polypeptide chain, a key aspect of kinetically controlled synthesis. acs.org

Chemical peptide synthesis most commonly proceeds from the carboxyl end (C-terminus) to the amino end (N-terminus). This is achieved by coupling an N-terminally protected amino acid to a C-terminally protected amino acid (or a growing peptide chain attached to a solid support at its C-terminus). Benzyl glycinate is a classic reagent used in this standard C-to-N directional synthesis, where its carboxyl group is protected by the benzyl ester.

While the vast majority of laboratory peptide synthesis follows the C-to-N pathway, research has explored biomimetic models for N-to-C directional synthesis, drawing inspiration from natural biosynthetic processes. researchgate.net These models often involve using acetylated amino acid amides as the N-terminal substrate to initiate chain extension toward the C-terminus, typically under prebiotic conditions without traditional activators. researchgate.net However, the primary and well-established application of benzyl glycinate in controlled chemical synthesis remains within the framework of the C-to-N directional strategy.

Benzyl glycinate is a cornerstone of the classic Boc/Benzyl (Boc/Bzl) strategy for Solid-Phase Peptide Synthesis (SPPS). seplite.com This method, pioneered by Merrifield, builds a peptide chain step-by-step on a solid resin support. chempep.com

The Boc/Bzl protection scheme is defined by its use of two types of acid-labile protecting groups with different sensitivities:

Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group protects the N-terminus of the incoming amino acid. It is removed at the start of each coupling cycle using a moderately strong acid, typically 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). seplite.comchempep.comuwec.edu

"Permanent" Side-Chain and C-Terminal Protection: Benzyl-based protecting groups, such as the benzyl ester for the C-terminus or side-chain carboxyls, are used for more robust protection. uwec.edu These groups are stable to the repeated TFA treatments used to remove the Boc group but are cleaved at the end of the entire synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF). seplite.com

Table 2: Key Steps in a Boc/Benzyl SPPS Cycle

Step Action Reagents Purpose
1. Deprotection Removal of the N-terminal Boc group 20-50% TFA in DCM Exposes the free amine for the next coupling reaction. seplite.com
2. Neutralization Neutralization of the resulting TFA salt Diisopropylethylamine (DIEA) in DCM Converts the amine salt to the free amine, which is necessary for coupling. peptide.com
3. Coupling Activation and coupling of the next Boc-amino acid DCC, HBTU, or other coupling agents Forms the new peptide bond. seplite.com

This differential acid lability is the key to the strategy, allowing for the selective deprotection and sequential elongation of the peptide chain while the side chains and C-terminal anchor remain protected until the final cleavage step. peptide.com

Peptoids, or oligomers of N-substituted glycines (NSGs), are a class of peptide mimics where the side chain is attached to the backbone amide nitrogen rather than the α-carbon. nih.govnih.govescholarship.org This structural difference makes them resistant to proteolytic degradation while allowing for vast side-chain diversity. nih.govresearchgate.net

The most common method for peptoid synthesis is the "submonomer" approach on a solid support. escholarship.org This two-step iterative cycle involves:

Acylation: The free amine on the resin is acylated, typically using bromoacetic acid.

Displacement: The resulting bromoacetylated resin is treated with a primary amine, which displaces the bromide to form the N-substituted glycine residue. escholarship.org

While the submonomer method is prevalent, the fundamental unit of a peptoid is a glycine derivative. nih.gov Glycine building blocks like benzyl glycinate are central to the synthesis of various peptidomimetics and peptide/peptoid hybrids. nih.gov The principles of carboxyl protection using benzyl esters are directly applicable in synthetic strategies that may require pre-formed glycine units or in hybrid structures that combine standard amino acid residues with N-substituted ones.

Pivotal Contributions to Asymmetric Synthesis

The prochiral nature of benzyl glycinate has been extensively exploited in the field of asymmetric synthesis to generate enantiomerically enriched α-amino acids and their derivatives. These methods are critical for the synthesis of peptides, pharmaceuticals, and other biologically active molecules.

Chiral Auxiliary and Ligand-Mediated Stereoselective Transformations

While benzyl glycinate itself is not a chiral auxiliary, it is frequently employed as a substrate in reactions guided by external chiral sources, such as chiral ligands complexed to metal catalysts. These ligands create a chiral environment around the benzyl glycinate derivative, dictating the facial selectivity of electrophilic attack.

For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), the glycine imino ester derived from benzyl glycinate can be effectively allylated in the presence of a chiral quaternary ammonium (B1175870) salt, which acts as a phase-transfer catalyst, and an achiral palladium ligand like triphenylphosphine. This dual-catalyst system allows for the preparation of α-allylic amino acids with high enantioselectivity. The proper choice of the achiral palladium ligand is crucial for achieving high levels of stereocontrol.

In another approach, chelation-controlled asymmetric nucleophilic addition to chiral α-benzyloxy ketones utilizes a chiral benzyl group as both a protecting group and a chiral auxiliary to synthesize optically active 1,2-diols with high diastereoselectivities. This demonstrates the broader concept of using benzyl-containing structures to induce chirality.

Asymmetric Alkylation of Glycine-Derived Enolates and Schiff Bases

One of the most powerful applications of benzyl glycinate in asymmetric synthesis is the alkylation of its enolate or, more commonly, the enolate of its Schiff base derivative. The Schiff base, typically formed with benzophenone to give N-(diphenylmethylene)glycine benzyl ester, enhances the acidity of the α-protons, facilitating enolate formation with milder bases.

The asymmetric alkylation of this Schiff base is often achieved using chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids. These catalysts form a chiral ion pair with the enolate, effectively shielding one face of the nucleophile and directing the incoming electrophile (e.g., an alkyl halide) to the other face. This methodology provides a scalable and predictable route to a wide range of non-natural α-amino acids. The stereochemical outcome is often dependent on the specific cinchona alkaloid used, with cinchonine and cinchonidine derivatives frequently providing opposite enantiomers of the product.

Catalyst TypeElectrophileProduct ConfigurationEnantiomeric Excess (ee)
Cinchona Alkaloid-derived PTCBenzyl Bromide(R) or (S)Up to 99%
Chiral Quaternary Ammonium SaltAllyl Acetate (B1210297)VariesUp to 97%

Applications in Asymmetric Mannich Reactions

Benzyl glycinate derivatives are excellent nucleophiles in asymmetric Mannich reactions, providing a direct route to chiral β-amino acids and 1,2-diamines. In these reactions, the Schiff base of benzyl glycinate reacts with a chiral imine or an imine in the presence of a chiral catalyst.

For example, the benzophenone imine of glycine esters can undergo a highly diastereo- and enantioselective Mannich reaction with N-protected imines when catalyzed by chiral copper(I) complexes bearing phosphino-oxazoline (P,N)-ligands. A proposed tetrahedral chiral-copper(I)-imino glycine ester intermediate is believed to be responsible for the high stereoselectivity, where the chiral ligand shields the Re-face of the glycine imine, allowing the Si-face of the imine to approach from the Si-face of the nucleophile.

Organocatalytic Approaches Utilizing Glycinate Derivatives

The rise of organocatalysis has opened new avenues for the asymmetric functionalization of benzyl glycinate derivatives without the need for metal catalysts. Chiral Brønsted acids, hydrogen-bond donors (like thioureas), and chiral amines have all been successfully employed.

In biomimetic approaches, chiral pyridoxal catalysts have been used to facilitate the asymmetric aldol reaction of glycinates with aldehydes, mimicking the enzymatic synthesis of β-hydroxy-α-amino acids. This method can produce a broad range of chiral β-hydroxy-α-amino esters with very low catalyst loadings.

Furthermore, chiral bifunctional thiourea catalysts have been utilized in the asymmetric Mannich reaction of α-imino esters derived from glycine with various nucleophiles. These catalysts activate the imine through hydrogen bonding, while a basic moiety on the catalyst interacts with the nucleophile, leading to a highly organized, stereoselective transition state.

Stereoselective Derivatization of Glycine for α-Amino Acid Synthesis

The stereoselective derivatization of benzyl glycinate is a cornerstone for the synthesis of a vast array of both natural and unnatural α-amino acids. The methods described in the preceding sections, particularly the asymmetric alkylation of its Schiff base, represent the most direct and widely used strategies.

By choosing the appropriate chiral catalyst and alkylating agent, a diverse range of side chains can be introduced at the α-position of benzyl glycinate with high enantiomeric purity. Subsequent hydrolysis of the Schiff base and hydrogenolysis of the benzyl ester yields the desired free α-amino acid. This flexibility is crucial for creating novel amino acid building blocks for peptide synthesis and drug discovery.

Versatility as a Synthetic Intermediate for Functional Molecules

Beyond its role in the asymmetric synthesis of α-amino acids, benzyl glycinate is a versatile intermediate for the construction of a variety of functional molecules.

The benzyl ester group is particularly valuable in the chemoenzymatic polymerization of amino acids. Studies have shown that the benzyl ester of glycine enhances the efficiency of papain-catalyzed peptide synthesis compared to other esters like methyl or ethyl esters. This highlights its utility in the enzymatic synthesis of polypeptides.

Furthermore, benzyl glycinate is a key starting material for the synthesis of more complex molecules. For instance, it is an important intermediate in the synthesis of Racecadotril, an antidiarrheal drug. In this context, it is often used in the form of its p-toluenesulfonate salt.

The amino and carboxyl groups of benzyl glycinate can be orthogonally protected and deprotected, allowing for its incorporation into more complex scaffolds. For example, after α-functionalization, the resulting amino acid derivative can be used in peptide synthesis or as a building block for the synthesis of heterocyclic compounds and other complex natural products. The ability to introduce a wide range of functional groups at the α-position, coupled with the synthetic handles of the amino and carboxyl groups, makes benzyl glycinate a truly versatile platform for the synthesis of diverse functional molecules.

Building Block for Bioactive Molecules and Amino Acid Derivatives

Benzyl glycinate hydrobromide is a cornerstone in the synthesis of a wide array of bioactive molecules and amino acid derivatives, primarily owing to the benzyl ester's role as a carboxyl-protecting group. This protection strategy is fundamental in peptide synthesis, where the temporary masking of the carboxylic acid functionality of glycine allows for the controlled formation of amide bonds. alfachemch.com The benzyl group can be selectively removed under mild conditions, such as hydrogenolysis, which preserves the integrity of the newly formed peptide bonds and other sensitive functional groups within the molecule. chemimpex.com

The application of benzyl glycinate extends to both liquid-phase and solid-phase peptide synthesis methodologies, where it serves as a key starting material for the elongation of peptide chains. alfachemch.com Its hydrochloride salt form enhances solubility and stability, facilitating its use in various reaction media. alfachemch.com Beyond standard peptide synthesis, benzyl glycinate is instrumental in the preparation of peptide nucleic acid (PNA) monomers, which are synthetic analogs of DNA and RNA with significant potential in diagnostics and therapeutics.

Furthermore, this compound is a precursor for a variety of amino acid derivatives. For instance, it is used in the synthesis of N-substituted glycine derivatives which are themselves important intermediates in medicinal chemistry. Its utility as a glycine equivalent allows for the introduction of this fundamental amino acid scaffold into more complex molecules, including peptide mimetics and other biologically active compounds. alfachemch.com The development of enzyme inhibitors and receptor modulators often relies on the incorporation of glycine fragments, a task for which this compound is well-suited. alfachemch.com

Precursor in the Synthesis of Specific Chemical Scaffolds

This compound serves as a key precursor in the synthesis of various heterocyclic scaffolds that form the core of many pharmaceutically important compounds. These scaffolds are fundamental structures upon which diverse functional groups can be appended to create libraries of molecules for drug discovery.

One prominent example is the synthesis of quinazolinones . These bicyclic heterocycles are known to exhibit a wide range of biological activities, including hypnotic, sedative, analgesic, and anti-inflammatory effects. nih.gov Benzyl glycinate can be utilized in the construction of the quinazolinone framework, contributing the glycine backbone to the final structure.

Another important class of heterocyclic compounds synthesized from glycine derivatives are benzodiazepines . This class of compounds is widely recognized for its anxiolytic properties. google.com Although the direct one-step synthesis of some benzodiazepines can be achieved using glycine ethyl ester hydrochloride, the synthesis of more complex, substituted benzodiazepines often involves multi-step sequences where protected glycine derivatives like benzyl glycinate can play a crucial role. google.com

Hydantoins represent another significant chemical scaffold accessible from amino acid precursors. Hydantoins, or imidazolidine-2,4-diones, are found in several pharmaceuticals, most notably as anticonvulsants. ikm.org.my The Urech hydantoin synthesis, a classical method for preparing these compounds, involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization. ikm.org.my Benzyl glycinate, as a protected form of glycine, can be employed in such synthetic routes to produce 5-unsubstituted or N-substituted hydantoins. google.com

The following table summarizes some of the key chemical scaffolds synthesized using this compound as a precursor.

Chemical ScaffoldBiological Significance
QuinazolinonesHypnotic, sedative, analgesic, anti-inflammatory
BenzodiazepinesAnxiolytic
HydantoinsAnticonvulsant

Intermediate in the Synthesis of Herbicides (e.g., Glyphosate) and Pharmaceutical Agents

This compound's utility extends to the synthesis of agrochemicals and a diverse range of pharmaceutical agents. Its role as a protected glycine equivalent is pivotal in these applications.

A significant industrial application is its use as an intermediate in the synthesis of the broad-spectrum herbicide, glyphosate (N-(phosphonomethyl)glycine). Several synthetic routes to glyphosate utilize N-substituted glycines. The N-benzyl group serves as a removable protecting group in a Mannich-type reaction involving formaldehyde and a phosphorus source. nih.gov The N-benzyl substituent can be cleaved via acid hydrolysis (e.g., with HBr or HCl) or more efficiently through hydrogenolysis to yield glyphosate in high purity. nih.gov

In the pharmaceutical arena, benzyl glycinate is a versatile intermediate. For instance, it has been used in the synthesis of novel benzyl naphthyl sulfone derivatives derived from the anticancer agent Rigosertib. nih.gov In one reported synthesis, a derivative, (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine, showed significant potential as an antitumor drug candidate. nih.gov Additionally, benzyl glycinate derivatives have been incorporated into the synthesis of glycyrrhizic acid conjugates with S-benzyl-L-cysteine, which have demonstrated antiviral activity, including against HIV-1. nih.gov

The following table provides examples of compounds synthesized using benzyl glycinate as an intermediate.

Compound ClassExample of Final Product/DerivativeApplication
HerbicidesGlyphosateBroad-spectrum herbicide
Anticancer AgentsRigosertib derivativesAntitumor
Antiviral AgentsGlycyrrhizic acid conjugatesAnti-HIV

General Utility in Condensing Reactions

This compound is a valuable substrate in various condensation reactions, which are fundamental processes for carbon-carbon and carbon-nitrogen bond formation in organic synthesis. The presence of both a nucleophilic amino group and an α-carbon with acidic protons (once deprotonated) allows it to participate in a range of classical and modern condensation reactions.

One of the well-documented applications is in aldol-type condensation reactions . For example, glycine and its esters can undergo condensation with aldehydes, such as benzaldehyde, in the presence of a base. sharif.edu This reaction leads to the formation of β-hydroxy-α-amino acids. The benzyl ester group is advantageous in these reactions as it can be readily removed post-condensation.

Furthermore, benzyl glycinate is a suitable component in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. Its utility has been noted in the context of isocyanide-based MCRs like the Ugi and Passerini reactions . These reactions are powerful tools for the rapid generation of molecular diversity and are widely used in medicinal chemistry for the synthesis of peptide-like structures and other complex organic molecules.

The Knoevenagel condensation , a reaction between an active methylene (B1212753) compound and a carbonyl group, is another area where glycine derivatives can be employed. wikipedia.org While simple glycine esters might not be sufficiently activated for all Knoevenagel conditions, their derivatization can enhance the acidity of the α-protons, making them suitable substrates. The products of such reactions, α,β-unsaturated amino acids, are valuable synthetic intermediates. nih.gov

Catalytic Applications and Mechanistic Investigations

Beyond its role as a stoichiometric reactant, benzyl glycinate and its derivatives are also involved in various catalytic transformations and are subjects of mechanistic studies in enzymatic and biomimetic systems.

Transition Metal-Catalyzed Transformations

Benzyl glycinate derivatives have been shown to participate in transition metal-catalyzed reactions, particularly those involving palladium and copper. These methods offer efficient ways to form new carbon-carbon and carbon-nitrogen bonds at the α-position of the amino acid.

Palladium-catalyzed reactions have been developed for the α-arylation of amino acid esters. organic-chemistry.orgfigshare.com These reactions typically involve the coupling of an aryl halide with the enolate of the amino acid ester, generated in situ with a suitable base. The use of specific ligands, such as bulky phosphines, is often crucial for achieving high yields. organic-chemistry.org Such methodologies provide a direct route to α-aryl amino acids, which are important constituents of many biologically active molecules. Furthermore, palladium-catalyzed decarboxylative benzylation of benzyl diphenylglycinate imines has been reported, which creates a new C(sp³)–C(sp³) bond. nih.gov

Copper-catalyzed reactions , particularly N-arylation (the Ullmann condensation and its modern variants), have been used to form a bond between the nitrogen atom of benzyl glycinate and an aryl group. sharif.edubeilstein-journals.orgmdpi.com These reactions are valuable for the synthesis of N-aryl amino acids, which are important building blocks in medicinal chemistry. The use of ligands such as N,N-dimethylglycine can facilitate these couplings under milder conditions. mdpi.com

The following table provides a summary of transition metal-catalyzed transformations involving benzyl glycinate derivatives.

Metal CatalystReaction TypeProduct Class
Palladiumα-Arylationα-Aryl amino acid esters
PalladiumDecarboxylative BenzylationHomobenzylic imines
CopperN-ArylationN-Aryl amino acid esters

Enzymatic Systems and Biomimetic Reactivity (e.g., Glycyl Radical Enzymes)

Benzyl glycinate is also a relevant molecule in the study of enzymatic and biomimetic reactions. Its structure allows it to serve as a substrate or a model compound for understanding the mechanisms of certain enzymes.

Benzyl glycinate is also conceptually linked to the fascinating chemistry of glycyl radical enzymes (GREs) . nih.govnih.gov These enzymes utilize a glycyl radical, generated post-translationally on a conserved glycine residue within the enzyme's polypeptide chain, to initiate a wide range of chemically challenging reactions. nih.govnih.gov A prominent example is benzylsuccinate synthase (BSS), which catalyzes the addition of toluene (B28343) to fumarate, a key step in the anaerobic degradation of toluene. acs.org While benzyl glycinate itself is not the direct substrate that forms the radical in the enzyme, the study of glycine derivatives and their reactivity provides fundamental insights into the generation and reactivity of the glycyl radical. acs.org

Furthermore, biomimetic studies have explored the aldol reaction of glycinates using chiral pyridoxal catalysts, mimicking the action of aldolase enzymes. acs.org These systems enable the asymmetric synthesis of β-hydroxy-α-amino esters with high efficiency and stereoselectivity, providing a synthetic route to valuable chiral building blocks. acs.org

Advanced Analytical Characterization Techniques in Research Contexts

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating Benzyl (B1604629) glycinate (B8599266) hydrobromide from starting materials, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, such as quantitative purity assessment or qualitative reaction monitoring.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of Benzyl glycinate hydrobromide. Due to the compound's polarity and UV-active benzyl group, reversed-phase HPLC with UV detection is the most common methodology. A typical analysis involves a C18 stationary phase, which separates compounds based on hydrophobicity.

The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile, with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes and reproducible retention times. This method effectively separates this compound from potential impurities like glycine (B1666218), benzyl alcohol, and unreacted starting materials. Purity levels are often determined to be greater than 96-98% using this technique.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

As a salt, this compound is non-volatile and cannot be directly analyzed by Gas Chromatography (GC). However, GC is a valuable technique for analyzing volatile impurities or for quantitative analysis following a derivatization step. To make the compound amenable to GC, the hydrobromide salt is first neutralized, and the resulting free base is then chemically modified to increase its volatility.

A common derivatization strategy for amino acid esters is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the primary amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-derivative of benzyl glycinate is significantly more volatile and thermally stable, allowing for successful separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

To gain a more comprehensive purity profile, orthogonal techniques that employ different separation mechanisms are used.

Ion-Exchange Chromatography (IEX): Given its primary ammonium (B1175870) group, this compound exists as a cation in acidic solutions. Strong cation-exchange chromatography can be employed to separate it from neutral species (e.g., benzyl alcohol) and anionic species. This technique is particularly useful for resolving compounds with different charge states and serves as a powerful complementary method to reversed-phase HPLC.

Size-Exclusion Chromatography (SEC): While less common for analyzing small molecules directly, SEC is valuable in research contexts where this compound might be conjugated to larger molecules, such as polymers or peptides. SEC separates molecules based on their hydrodynamic volume, effectively isolating the high-molecular-weight conjugate from the unreacted small molecule.

Spectroscopic and Spectrometric Methods for Structural and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and offering insights into its chemical behavior.

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. The analysis is typically performed on the free base or the protonated cation in the gas phase.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) LC-MS provide highly accurate mass measurements of the parent ion. For Benzyl glycinate, the protonated molecule ([M+H]⁺) has a theoretical exact mass of 166.0863 g/mol (for the most common isotopes). HRMS can confirm the elemental composition (C₉H₁₂NO₂⁺), providing unambiguous identification.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For the protonated Benzyl glycinate ion, the most prominent fragmentation pathways involve the cleavage of the ester and benzyl bonds. Ion Trap MS can be used for multi-stage fragmentation (MSⁿ), offering even deeper structural detail.

Table 2: Predicted MS/MS Fragmentation of Protonated Benzyl Glycinate ([C₉H₁₁NO₂ + H]⁺)

m/z (mass/charge) Proposed Fragment Ion Structure
166.1 [M+H]⁺ Benzyl glycinate cation
91.1 Tropylium cation [C₇H₇]⁺

NMR spectroscopy is the most definitive method for elucidating the precise molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their connectivity. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the glycine methylene protons. The protons of the ammonium group (NH₃⁺) often appear as a broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the ester carbonyl carbon, the aromatic carbons, the benzylic carbon, and the glycine alpha-carbon.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.4 Multiplet 5H Aromatic (C₆H₅)
~5.2 Singlet 2H Benzylic (O-CH₂)

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

Chemical Shift (ppm) Assignment
~169 Carbonyl (C=O)
~135 Aromatic (ipso-C)
~129 Aromatic (ortho, meta, para-C)
~68 Benzylic (O-CH₂)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. nih.gov By measuring the interaction of a molecule with electromagnetic radiation, these techniques provide a unique spectral fingerprint based on the vibrational modes of its chemical bonds. researchgate.netnih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite molecular vibrations, such as stretching and bending. For this compound, the IR spectrum reveals key absorptions that confirm its structure. The presence of the hydrobromide salt protonates the primary amine of the glycine moiety, resulting in an ammonium group (-NH3+). This group typically exhibits characteristic stretching vibrations in the range of 3200-2800 cm⁻¹. researchgate.net The ester functional group is identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, generally appearing around 1750-1730 cm⁻¹. The C-O stretching of the ester and the benzyl group's C-O bond contribute to signals in the 1300-1000 cm⁻¹ region. Furthermore, characteristic peaks for the aromatic benzyl group, including C-H stretching around 3100-3000 cm⁻¹ and C=C ring stretching in the 1600-1450 cm⁻¹ region, are expected. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which results in shifts in energy that correspond to the vibrational modes of the molecule. nih.gov Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring of the benzyl group would produce strong Raman signals. nih.gov The C-H stretching region (2800-3100 cm⁻¹) in the Raman spectrum can be complex but provides detailed information about the aliphatic and aromatic C-H groups. nih.gov The symmetric vibrations of the ester group and the skeletal vibrations of the entire molecule also contribute to the unique Raman spectrum. researchgate.netnpl.co.uk Analysis of glycine and its derivatives shows characteristic bands for C-C and C-N stretching between 850 and 1100 cm⁻¹. researchgate.netmdpi.com

The combined use of both IR and Raman spectroscopy allows for a comprehensive and confirmatory analysis of the functional groups present in this compound, ensuring the correct identification of its chemical structure.

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Notes
Ammonium (-NH₃⁺)N-H Stretch3200 - 2800 (broad)~3000Broad in IR due to hydrogen bonding. Protonation of the primary amine.
Ester Carbonyl (C=O)C=O Stretch1750 - 1730 (strong, sharp)1750 - 1730Characteristic strong peak for the ester group. acs.org
Aromatic RingC=C Stretch1600 - 14501600 - 1450 (strong)Often appears as multiple bands. Stronger in Raman.
Aromatic C-HC-H Stretch3100 - 30003100 - 3000Typically weaker than aliphatic C-H stretching. nih.gov
Aliphatic C-H (CH₂)C-H Stretch3000 - 28503000 - 2850Represents the methylene group from the glycine backbone. researchgate.net
Ester C-OC-O Stretch1300 - 10001300 - 1000Represents the C-O single bonds of the ester linkage.

Electrochemical and Electrophoretic Techniques for Compound Analysis

Electrochemical and electrophoretic methods are employed to analyze compounds based on their redox properties and their migration in an electric field, respectively. These techniques are valuable for assessing purity, stability, and other physicochemical properties of this compound.

Electrochemical Analysis: While specific electrochemical studies on this compound are not extensively documented, the molecule's structure suggests potential applications for techniques like cyclic voltammetry (CV). CV could be used to investigate the oxidation and reduction potentials of the compound. The benzyl group, for instance, could undergo electrochemical oxidation at a suitable potential. Such studies would provide insights into the compound's electronic properties and its potential susceptibility to redox degradation.

Electrophoretic Techniques: Electrophoresis separates charged molecules based on their differential migration rates in an applied electric field. wikipedia.org Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the analysis of small molecules like this compound. springernature.comcreative-proteomics.com

In solution, this compound dissociates into the positively charged benzyl glycinate cation ([C₆H₅CH₂OOCCH₂NH₃]⁺) and the bromide anion (Br⁻). In Capillary Zone Electrophoresis (CZE), the most common form of CE, these ions would migrate according to their charge-to-size ratio. The benzyl glycinate cation would move towards the cathode (negative electrode), and its migration time would be characteristic of its electrophoretic mobility. This technique can be used for:

Purity Assessment: Detecting and quantifying charged impurities within the sample.

Mobility Studies: Determining the electrophoretic mobility of the benzyl glycinate cation, a fundamental physicochemical parameter.

Stability Studies: Monitoring the degradation of the compound over time, as degradation products would likely exhibit different migration times.

For enhanced separation and analysis of amino acid derivatives, techniques such as Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be employed. nih.govdiva-portal.org Coupling CE with a mass spectrometer (CE-MS) would provide even greater analytical power, allowing for definitive identification of the parent compound and any related impurities based on their mass-to-charge ratios. creative-proteomics.com

TechniquePrinciple of AnalysisApplication for this compound
Cyclic Voltammetry (CV)Measures the current response of a compound to a cycling potential, identifying redox events.Determination of oxidation/reduction potentials; stability assessment against redox processes.
Capillary Zone Electrophoresis (CZE)Separates ions based on their charge-to-size ratio in an open capillary. wikipedia.orgHigh-resolution purity analysis, quantification, and determination of electrophoretic mobility.
Micellar Electrokinetic Chromatography (MEKC)A CE technique using surfactants (micelles) to separate both charged and neutral molecules. nih.govEnhanced separation of the parent compound from potential neutral or hydrophobic impurities.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Combines the separation power of CE with the identification capabilities of MS. creative-proteomics.comDefinitive identification of the compound and characterization of unknown impurities or degradation products.

Theoretical and Computational Chemistry Studies on Benzyl Glycinate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These calculations can determine the distribution of electrons, identify reactive sites, and predict a variety of spectroscopic and chemical properties.

For the benzyl (B1604629) glycinate (B8599266) cation (the form present in the hydrobromide salt), the electronic structure is characterized by distinct regions of electron density. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. Theoretical principles suggest that the HOMO is primarily localized on the nucleophilic nitrogen atom of the amino group. Conversely, the LUMO is expected to have a significant contribution from the electrophilic carbonyl carbon of the ester group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. This dual localization of frontier orbitals suggests that benzyl glycinate can act as both a nucleophile (at the nitrogen) and an electrophile (at the carbonyl carbon), defining its role in chemical reactions.

This electronic profile is borne out by experimental observations. For instance, the benzyl ester group has been shown to significantly enhance the reactivity and efficiency of glycine (B1666218) monomers in chemoenzymatic polymerization reactions catalyzed by enzymes like papain. This enhancement can be attributed to the electronic influence of the benzyl group on the ester functionality, making it a better substrate for the enzyme.

Table 1: Predicted Electronic Properties and Reactivity Sites of Benzyl Glycinate Cation

PropertyDescriptionImplication for Reactivity
HOMO Localization Predicted to be centered on the nitrogen atom of the primary amine (-NH3+).Site of nucleophilic attack and proton abstraction.
LUMO Localization Predicted to be centered on the carbonyl carbon (C=O) of the ester group.Site of electrophilic character, susceptible to nucleophilic addition.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels.Determines the molecule's polarizability and chemical reactivity.
Electrostatic Potential Positive potential around the ammonium (B1175870) group; negative potential around the carbonyl oxygen.Guides intermolecular interactions and protonation/deprotonation events.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of molecules over time. These simulations are invaluable for studying the conformational flexibility of benzyl glycinate and its interactions with solvent molecules.

Table 2: Key Conformational Features and Intermolecular Interactions of Benzyl Glycinate

FeatureDescriptionSignificance
Rotatable Bonds Torsion angles associated with Cα-C(O), C(O)-O, O-CH₂, and CH₂-Ph bonds.Determine the overall 3D shape, flexibility, and accessibility of functional groups.
Hydrogen Bonding The -NH₃⁺ group acts as a strong H-bond donor; the C=O oxygen acts as an H-bond acceptor.Governs solubility in polar solvents and specific interactions with biological targets.
Hydrophobic Interactions The phenyl ring of the benzyl group can interact with nonpolar moieties.Crucial for binding within hydrophobic pockets of enzyme active sites.
Solvation Shell An ordered layer of solvent (e.g., water) molecules surrounding the solute, structured by hydrogen bonding and hydrophobic effects.Influences the molecule's stability, solubility, and effective size in solution.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful method for mapping the detailed steps of a chemical reaction, including the identification of transient intermediates and high-energy transition states. By calculating the energy profile along a reaction coordinate, researchers can elucidate a reaction's mechanism and predict its kinetics.

A pertinent example is the theoretical study of the gas-phase elimination kinetics of a closely related compound, N-benzyl glycine ethyl ester. Using DFT calculations at the B3LYP level of theory, researchers proposed a molecular mechanism involving a concerted, nonsynchronous, six-membered cyclic transition state. In this process, the analysis of bond order and charge distribution suggested that the polarization of the C(O)O–C bond is the rate-determining step. Such detailed mechanistic insight is crucial for controlling reaction outcomes.

This computational approach can be directly applied to understand reactions involving benzyl glycinate itself, such as its synthesis via Fischer esterification from glycine and benzyl alcohol. A computational study could model the protonation of the carboxylic acid, the nucleophilic attack by benzyl alcohol, the formation of the tetrahedral intermediate, and the subsequent dehydration steps. The calculated activation energies for each step would identify the rate-limiting transition state and provide a quantitative understanding of the reaction kinetics.

Table 3: Calculated Kinetic Parameters for the Thermal Elimination of N-Benzyl Glycine Ethyl Ester (B3LYP/6-31G* Level of Theory)

ParameterCalculated ValueDescription
Activation Energy (Ea) 192.8 kJ/molThe minimum energy required to initiate the elimination reaction.
Activation Enthalpy (ΔH‡) 189.5 kJ/molThe change in enthalpy in going from reactants to the transition state.
Activation Entropy (ΔS‡) -37.6 J/(mol·K)The change in entropy, indicating a more ordered transition state structure.
Activation Gibbs Free Energy (ΔG‡) 215.1 kJ/molThe overall energy barrier for the reaction at the given temperature (660K).

Substrate-Enzyme Interaction Studies for Biocatalysis

Understanding how a substrate binds to an enzyme's active site is paramount for drug design and biocatalysis. Computational techniques like molecular docking and MD simulations are central to these investigations.

The enhanced reactivity of benzyl glycinate in chemoenzymatic polymerization catalyzed by papain provides an excellent system for such a study. While the original research is experimental, computational modeling can provide a molecular-level explanation for the observed effects. A molecular docking study would begin by placing the benzyl glycinate molecule into the known crystal structure of the papain active site. The goal is to find the most stable binding pose, which is determined by scoring functions that evaluate intermolecular interactions.

It is hypothesized that the benzyl group plays a key role in enhancing substrate affinity. The papain active site contains hydrophobic regions, and the benzyl group of the substrate could form favorable hydrophobic and π-stacking interactions with aromatic residues like tryptophan or phenylalanine in the enzyme's binding pocket. These additional interactions, which are absent in smaller esters like methyl or ethyl glycinate, would lead to a more stable enzyme-substrate complex, thereby increasing the reaction's efficiency.

Computational studies on other enzymes that bind benzyl-containing substrates, such as benzylsuccinate synthase, have successfully used docking and MD simulations to identify critical active site residues and confirm substrate orientation. These studies demonstrate that computational methods can accurately model the non-covalent forces—hydrogen bonds, electrostatic interactions, and hydrophobic effects—that govern substrate recognition and binding.

Table 4: Potential Intermolecular Interactions in a Benzyl Glycinate-Papain Complex

Interaction TypeSubstrate Moiety InvolvedPotential Papain ResiduesSignificance
Hydrogen Bonding Ammonium group (-NH₃⁺)Asp, Glu, Gln, AsnAnchors the substrate in the active site.
Electrostatic (Ionic) Ammonium group (-NH₃⁺)Asp, Glu (deprotonated)Provides strong, long-range attraction.
Hydrophobic Benzyl phenyl ringTrp, Phe, Leu, Val, IleEnhances binding affinity and specificity.
Acyl-Enzyme Intermediate Ester carbonyl carbonCys (catalytic residue)Covalent bond formation, central to the catalytic mechanism.

Future Research Directions and Perspectives in Benzyl Glycinate Chemistry

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For benzyl (B1604629) glycinate (B8599266) and its derivatives, future research will likely focus on moving away from traditional esterification methods that often require harsh conditions and generate significant waste. acs.orgrsc.org Key areas of exploration include the use of novel catalytic systems and environmentally benign solvents.

One promising avenue is the expanded use of ionic liquids (ILs) as green catalysts and solvents. researchgate.net ILs are non-volatile, have high thermal stability, and their properties can be tailored to specific reactions, earning them the moniker "designer solvents." researchgate.net Research has already demonstrated the successful use of ILs like 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) for the esterification of unprotected amino acids, offering a simple, mild, and rapid procedure with satisfactory yields. researchgate.net

Another approach involves the use of greener and more cost-effective catalysts. For instance, calcium(II) iodide has been explored as a protective agent for the Fmoc group during the mild orthogonal hydrolysis of amino esters, providing better yields with less toxic and expensive chemicals compared to traditional methods using organotin compounds. mdpi.com Similarly, biocatalytic processes, which utilize enzymes in organic solvents, offer a highly efficient and atom-economical alternative. These methods can avoid the need for protecting groups and minimize waste, racemization, and the use of hazardous solvents. rsc.org

MethodCatalyst/MediumKey AdvantagesReference
Ionic Liquid Catalysis1,3-dimethylimidazolium methanesulfonateEnvironmentally friendly, simple, mild, rapid researchgate.net
Green Protective AgentCalcium(II) iodideInexpensive, less toxic, improved yields mdpi.com
BiocatalysisImmobilized Enzymes (e.g., CalB)Racemization-free, high atom efficiency, avoids halogenated solvents rsc.org
Thin Film EsterificationSulfuric AcidFast reaction times, selective esterification acs.org

Development of New Stereoselective Transformations for Advanced Materials

Controlling stereochemistry is crucial for the synthesis of complex molecules and advanced materials. Future research in benzyl glycinate chemistry will undoubtedly focus on developing new stereoselective transformations. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com

A significant area of development is the palladium-catalyzed allylic alkylation of glycine (B1666218) ester enolates. This method allows for the stereoselective modification of peptides, proceeding with high yields, regioselectivity, and diastereoselectivity. researchgate.net Research has shown that titanium-chelated enolates of N-(α-Hydroxyacyl)-glycine esters can be reacted with a variety of allylic electrophiles with high stereoselectivity, tolerating numerous functional groups. core.ac.uk This opens the door to creating novel peptide structures and functional materials.

Another powerful technique is the use of chiral equivalents of nucleophilic glycine in Michael addition reactions. nih.gov Systematic studies have shown that the reaction of a chiral Ni(II) complex of a glycine Schiff base with chiral Michael acceptors occurs with very high stereoselectivity (>98% diastereomeric excess). nih.gov The stereochemical outcome is robustly controlled, making this an efficient method for preparing β-substituted pyroglutamic acids and related compounds, which are valuable building blocks for pharmaceuticals and other advanced materials. nih.gov

TransformationKey FeaturesPotential ApplicationReference
Palladium-Catalyzed Allylic AlkylationHigh stereoselectivity, broad functional group toleranceSynthesis of modified peptides and complex natural products researchgate.netcore.ac.uk
Michael Addition with Chiral Glycine Equivalents>98% diastereomeric excess, robust stereocontrolPreparation of β-substituted pyroglutamic acids nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced efficiency, safety, and reproducibility. researchgate.net This technology is particularly well-suited for the synthesis of peptides and other derivatives of benzyl glycinate.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch methods. researchgate.netazolifesciences.com This precise control leads to higher yields, increased product purity, and reduced waste generation. researchgate.net Automated fast-flow peptide synthesis (AFPS) instruments can incorporate amino acid residues in as little as 40 seconds at elevated temperatures, dramatically accelerating the synthesis of long peptide chains. amidetech.com

The benefits of flow chemistry extend to improved safety, as hazardous and unstable reagents can be generated and consumed in situ within the micro-structured reactors. azolifesciences.com Furthermore, the automation of these systems, potentially enhanced by machine learning, can significantly shorten reaction times and reduce development costs. researchgate.net The application of continuous flow processing has already shown success in the synthesis of C-glycosyl compounds, demonstrating improvements over batch procedures. nih.gov This approach holds immense promise for the scalable and efficient production of benzyl glycinate-derived compounds. azolifesciences.comthieme-connect.de

FeatureAdvantage in Benzyl Glycinate SynthesisReference
Precise Reaction ControlHigher yields, increased purity, fewer byproducts researchgate.net
Rapid Reaction TimesAccelerated synthesis of peptides and derivatives amidetech.com
Enhanced SafetySafe handling of hazardous reagents and intermediates azolifesciences.com
Scalability and AutomationEfficient and reproducible large-scale production researchgate.netthieme-connect.de

Design and Synthesis of Derivatized Analogs with Tunable Reactivity for Chemical Biology

Designing and synthesizing derivatized analogs of benzyl glycinate with tailored reactivity is a key area for advancing chemical biology. These analogs can serve as probes to study biological processes or as building blocks for novel therapeutic agents. Benzyl glycinate hydrochloride itself is a versatile intermediate used to construct a variety of glycine derivatives, including peptides and research compounds. guidechem.comchemimpex.com

One approach is the synthesis of N-substituted analogs. For example, N-benzyl derivatives of amino acids have been explored as intermediates in peptide synthesis to minimize racemization during the coupling step. The benzyl group can act as a protecting group that influences the reactivity and properties of the amino acid ester. acs.org

Furthermore, the development of chemoselective reactions allows for the synthesis of highly functionalized analogs. A notable example is the homologation of Weinreb amides derived from N-arylglycines using chloromethyllithium to produce α-arylamino-α′-chloro ketones. researchgate.net This transformation is not possible with the corresponding glycine esters, highlighting the importance of the choice of derivative for achieving specific chemical outcomes. researchgate.net The resulting α-amino-α′-chloropropanones are valuable precursors for a wide range of bioactive compounds. researchgate.net The design and synthesis of such analogs with tunable reactivity will continue to be a vibrant area of research, enabling the creation of new tools for chemical biology and drug discovery. researchgate.netnih.govresearchgate.net

Analog TypeSynthetic StrategyApplicationReference
N-Benzyl AnalogsDirect benzylation of amino acid estersIntermediates in peptide synthesis to reduce racemization
α-Amino-α′-chloro KetonesChemoselective homologation of glycine-derived Weinreb amidesPrecursors for bioactive compounds researchgate.net
Glucopyranosyl-conjugated derivatives'Click chemistry' couplingSelective cytotoxic agents nih.gov
Piperazine-based inhibitorsRational drug designGlycine transporter-1 (GlyT-1) inhibitors researchgate.net

Q & A

Q. What are the recommended methods for synthesizing benzyl glycinate hydrobromide, and how can reaction yields be optimized?

this compound is typically synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA (diisopropylethylamine) as a base. Key variables for yield optimization include:

  • Temperature control : Reactions performed at 0°C reduce side-product formation .
  • Stoichiometry : A 1.1:1 molar ratio of coupling reagent to substrate minimizes incomplete activation .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) resolves unreacted starting materials and by-products .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm esterification and hydrogen bromide salt formation (e.g., shifts at δ 4.5–5.0 ppm for benzyl protons) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities from incomplete coupling or hydrolysis .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and salt adducts (e.g., [M+H]+^+ and [M+Br]^- ions) .

Q. How should this compound be stored to maintain stability, and what are the critical factors influencing its degradation?

  • Storage conditions : Keep in sealed, moisture-free containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis and oxidation .
  • Degradation factors : Exposure to humidity accelerates bromide ion release, while light exposure may induce ester bond cleavage .

Advanced Research Questions

Q. What strategies can mitigate solubility challenges of this compound in aqueous systems during biochemical assays?

  • Co-solvent systems : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
  • Surfactant-assisted dispersion : Non-ionic surfactants like Tween-80 stabilize colloidal suspensions .
  • Structural analogs : Replace the benzyl group with hydrophilic moieties (e.g., polyethylene glycol) while retaining reactivity .

Q. How can palladium-catalyzed modifications be applied to this compound for functional group transformations?

Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable allylic alkylation or cross-coupling reactions:

  • Allylic alkylation : Introduce allyl groups at the glycine α-position for peptide backbone diversification .
  • Buchwald-Hartwig amination : Modify the benzyl moiety with aryl amines under microwave-assisted conditions .

Q. What are the potential toxicity concerns of this compound in cellular or in vivo studies, and how can they be assessed?

  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to evaluate IC50_{50} values .
  • In vivo safety : Acute toxicity studies in rodents (OECD 423) monitor organ-specific effects (e.g., renal or hepatic stress) .

Q. How do salt forms (e.g., hydrochloride vs. hydrobromide) of benzyl glycinate derivatives influence their physicochemical properties and reactivity?

  • Solubility : Hydrobromide salts exhibit lower aqueous solubility than hydrochloride analogs due to bromide’s larger ionic radius .
  • Crystallinity : X-ray diffraction reveals distinct lattice packing patterns between salt forms, impacting stability .

Q. What computational methods can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • DFT calculations : Gaussian 16 simulations identify electrophilic sites (e.g., glycine α-carbon) for SN2_2 reactions .
  • Molecular docking : AutoDock Vina models interactions with enzymatic targets (e.g., proteases) to guide functionalization .

Key Methodological Considerations

  • Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) and characterize intermediates rigorously to enable replication .
  • Safety protocols : Use fume hoods, impervious gloves, and respiratory protection during synthesis to mitigate bromide exposure risks .

For further experimental details, consult peer-reviewed protocols and validate results against NIST reference data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.